3-bromo-5,7-dichloro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5,7-dichloro-1-benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and chlorine atoms at specific positions on the benzofuran ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Halogenation of Benzofuran: : The synthesis of 3-bromo-5,7-dichloro-1-benzofuran typically begins with the halogenation of benzofuran. This can be achieved through electrophilic aromatic substitution reactions where benzofuran is treated with bromine and chlorine under controlled conditions.
Bromination: Benzofuran is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Chlorination: The chlorination step involves treating the brominated intermediate with chlorine gas or a chlorinating agent like sulfuryl chloride to introduce chlorine atoms at the 5 and 7 positions.
-
Cyclization Reactions: : Another method involves the cyclization of appropriately substituted precursors. For instance, starting from 3-bromo-2,4,6-trichlorophenol, a cyclization reaction can be induced to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure precise control over reaction conditions and product purity. The use of automated systems can enhance efficiency and safety in handling reactive halogenating agents.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : 3-Bromo-5,7-dichloro-1-benzofuran can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing halogen atoms, which make the benzofuran ring more susceptible to attack by nucleophiles.
Reagents: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Products: Substitution of halogen atoms can lead to the formation of various substituted benzofuran derivatives.
-
Oxidation and Reduction Reactions: : The compound can also participate in oxidation and reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the benzofuran ring, potentially leading to ring-opening or formation of quinone derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the compound, possibly affecting the halogen substituents or the benzofuran ring itself.
-
Coupling Reactions: : The presence of halogen atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Reagents: Palladium catalysts and organoboron or organostannane reagents are commonly used.
Products: These reactions can yield biaryl or styrene derivatives, expanding the utility of the compound in organic synthesis.
Scientific Research Applications
Chemistry
In chemistry, 3-bromo-5,7-dichloro-1-benzofuran is used as a building block for the synthesis of more complex organic molecules. Its reactivity towards various nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.
Biology and Medicine
The compound’s structural features make it a candidate for biological and medicinal research. Benzofuran derivatives have been studied for their potential antimicrobial, antiviral, and anticancer activities. The halogen substituents in this compound may enhance its biological activity by increasing its lipophilicity and membrane permeability.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties may also make it useful in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-bromo-5,7-dichloro-1-benzofuran exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity towards these targets.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes.
Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades that alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloro-1-benzofuran: Lacks one chlorine atom compared to 3-bromo-5,7-dichloro-1-benzofuran, which may affect its reactivity and biological activity.
5,7-Dichloro-1-benzofuran: Lacks the bromine atom, potentially altering its chemical properties and applications.
3-Bromo-1-benzofuran: Contains only the bromine substituent, which may result in different reactivity patterns and uses.
Uniqueness
This compound is unique due to the specific positioning of bromine and chlorine atoms, which can significantly influence its chemical behavior and potential applications. The combination of these halogens may enhance its reactivity and biological activity compared to similar compounds with fewer or differently positioned halogen atoms.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
99660-98-7 |
---|---|
Molecular Formula |
C8H3BrCl2O |
Molecular Weight |
265.92 g/mol |
IUPAC Name |
3-bromo-5,7-dichloro-1-benzofuran |
InChI |
InChI=1S/C8H3BrCl2O/c9-6-3-12-8-5(6)1-4(10)2-7(8)11/h1-3H |
InChI Key |
UXJUTTUYFGYNOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CO2)Br)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.